molecular formula C6H9N3O B1588110 N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 83725-05-7

N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B1588110
CAS RN: 83725-05-7
M. Wt: 139.16 g/mol
InChI Key: LUFRABHJXNJTNZ-UHFFFAOYSA-N
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Patent
US06118008

Procedure details

50.4 g (0.6 mol) of sodium bicarbonate were added in small amounts at room temperature to a solution of 19.4 g (0.2 mol) of 3-amino-5-methyl-1H-pyrazole in 200 cm3 of water. 37.8 cm3 (0.4 mol) of acetic anhydride were added dropwise to this solution and then the mixture was heated at reflux for 2 hours. The solution was subsequently brought back to room temperature, a white solid crystallized and was pulled dry on sintered glass and then washed with 100 cm3 of water. After drying under vacuum at 40° C., 16.6 g of the expected product were obtained in the form of pearlescent-white crystals, the melting point of which was between 210° C. and 212° C.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[NH2:6][C:7]1[CH:11]=[C:10]([CH3:12])[NH:9][N:8]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>O>[C:13]([NH:6][C:7]1[CH:11]=[C:10]([CH3:12])[NH:9][N:8]=1)(=[O:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
50.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
19.4 g
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was subsequently brought back to room temperature
CUSTOM
Type
CUSTOM
Details
a white solid crystallized
CUSTOM
Type
CUSTOM
Details
was pulled dry on sintered glass
WASH
Type
WASH
Details
washed with 100 cm3 of water
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.